

Comparative Analysis of IPR-803 and IPR-456: A Structural and Functional Overview

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Initial searches for a chemical compound designated "IPR-456" yielded no relevant results for a structural or functional comparison with **IPR-803**. The following guide therefore focuses on the detailed characterization of **IPR-803**, a potent inhibitor of the uPAR-uPA protein-protein interaction with significant anti-tumor activity.

IPR-803 has been identified as a small molecule that directly binds to the urokinase-type plasminogen activator receptor (uPAR), effectively disrupting its interaction with the urokinase-type plasminogen activator (uPA).[1][2][3] This inhibition has been shown to impede cancer cell invasion, adhesion, and migration, highlighting its potential as a therapeutic agent in oncology, particularly in breast cancer metastasis.[1][2][3][4]

Quantitative Performance Data of IPR-803

The following table summarizes key in vitro and in vivo performance metrics of **IPR-803** based on available experimental data.



Parameter	Value	Cell Line / Animal Model	Reference
Binding Affinity (Ki) for uPAR	0.2 μΜ	Biochemical Assay	[4]
IC50 (Cell Growth Inhibition)	58 μΜ	MDA-MB-231 breast cancer cells	[1][2][3]
IC50 (Impairment of Cell Adhesion)	~30 µM	MDA-MB-231 breast cancer cells	[1][3][4]
Invasion Blockage	90% at 50 μM	MDA-MB-231 breast cancer cells	[1][4]
Oral Bioavailability	4%	NOD/SCID mice	[1][4]
Half-life (t1/2)	5 hours	NOD/SCID mice	[1][4]
Tumor Concentration (10 hours post-oral administration)	Up to 10 μM	MDA-MB-231 xenograft in NSG mice	[2][3]

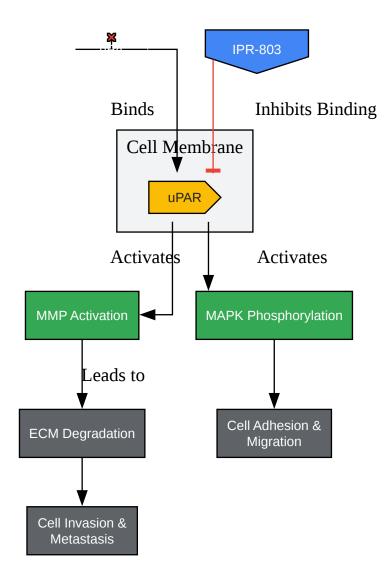
Structural Information

Compound	Molecular Formula	Molecular Weight
IPR-803	C27H23N3O4	453.49 g/mol

Signaling Pathway of IPR-803 Action

IPR-803 exerts its anti-tumor effects by targeting the uPA-uPAR signaling cascade, which plays a crucial role in extracellular matrix degradation, cell migration, and invasion. A key downstream effect of this inhibition is the suppression of Matrix Metalloproteinase (MMP) activity and the inhibition of MAPK phosphorylation.[1][2][3][4]





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Caption: IPR-803 inhibits the uPA-uPAR interaction, blocking downstream signaling pathways.

Experimental Protocols

Detailed experimental methodologies for the cited data can be found in the primary literature. Key experimental setups would include:

- Biochemical Assays: To determine the binding affinity (Ki) of IPR-803 to uPAR, competitive binding assays using labeled uPA could be employed.
- Cell-Based Assays:



- Cell Viability/Growth Assays (e.g., MTT assay): MDA-MB-231 cells would be treated with varying concentrations of IPR-803 to determine the IC50 for cell growth inhibition.
- Adhesion Assays: The ability of MDA-MB-231 cells to adhere to extracellular matrix components (e.g., fibronectin, collagen) in the presence of IPR-803 would be quantified to determine the IC50 for adhesion impairment.
- Invasion Assays (e.g., Matrigel Boyden chamber assay): The invasive potential of MDA-MB-231 cells through a basement membrane matrix would be measured with and without IPR-803 treatment.
- Western Blotting: To assess the inhibition of MAPK phosphorylation, cell lysates from IPR-803-treated cells would be probed with antibodies specific for phosphorylated and total MAPK.
- In Vivo Pharmacokinetic and Efficacy Studies:
 - Pharmacokinetic Analysis: NOD/SCID mice would be orally administered IPR-803, and blood samples would be collected at various time points to determine plasma concentration, bioavailability, and half-life using techniques like LC-MS/MS.
 - Metastasis Models: NSG mice would be xenografted with MDA-MB-231 cells and treated with IPR-803. Metastatic burden, for instance in the lungs, would be assessed at the end of the study.[2]

In summary, while a direct comparison with "IPR-456" is not possible due to the absence of information on the latter, **IPR-803** stands as a well-characterized inhibitor of the uPA-uPAR axis with demonstrated anti-cancer properties in preclinical models. Further research may focus on optimizing its pharmacokinetic parameters to enhance its therapeutic potential.[2][3]

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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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